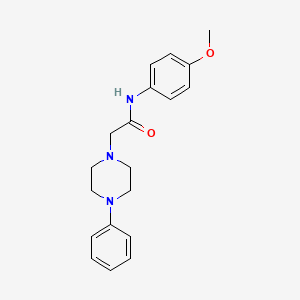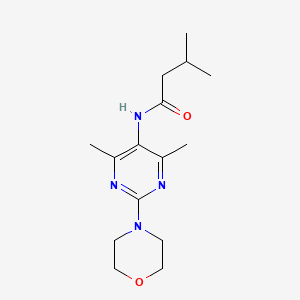![molecular formula C15H19NO3 B2607275 Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester CAS No. 1380401-33-1](/img/structure/B2607275.png)
Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is a versatile chemical compound used in diverse scientific research1. Its applications range from studying biological processes to designing advanced materials, owing to its unique properties and reactivity1.
Synthesis Analysis
The synthesis of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is not explicitly mentioned in the search results. However, many substituted carbamic acids can be readily synthesized by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent, such as DMSO or supercritical carbon dioxide2.
Molecular Structure Analysis
The exact molecular structure of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is not provided in the search results. However, carbamic acid is a planar molecule2. The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl2.
Chemical Reactions Analysis
The specific chemical reactions involving Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not detailed in the search results. However, carbamic acid, which might also be called aminoformic acid or aminocarboxylic acid, can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]−2.
Physical And Chemical Properties Analysis
The physical and chemical properties of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
This compound is involved in the enantioselective preparation of dihydropyrimidones, which are important for their potential in drug development and chiral compound synthesis. The study by Goss et al. (2009) highlights its role in creating chiral compounds through the Mannich reaction, illustrating its importance in stereochemical configuration processes (Goss, Dai, Lou, & Schaus, 2009).
Chemical Process Development
Aso and Baba (2003) discussed the synthesis of tolylenediisocyanate without phosgene, where carbamic acid esters (carbamates) are prepared through alkoxycarbonylation, showcasing an environmentally friendly route to important industrial chemicals (Aso & Baba, 2003).
Microbial Reduction for HIV Protease Inhibitor Synthesis
Patel, Chu, and Mueller (2003) demonstrated the diastereoselective microbial reduction of a similar carbamic acid ester for the synthesis of the HIV protease inhibitor Atazanavir, highlighting its utility in the production of pharmaceuticals (Patel, Chu, & Mueller, 2003).
Asymmetric Mannich Reaction
Yang, Pan, and List (2009) reported on the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction, demonstrating the compound's application in generating chiral amino carbonyl compounds, which are valuable in organic synthesis (Yang, Pan, & List, 2009).
Lithiated Carbamates for Boronic Ester Homologation
Webster, Partridge, and Aggarwal (2012) investigated lithiated primary alkyl carbamates for the homologation of boronic esters, an essential process in the synthesis of boranes and chiral diols, further underscoring the versatility of carbamic acid esters in synthetic chemistry (Webster, Partridge, & Aggarwal, 2012).
Safety And Hazards
The safety and hazards associated with Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not detailed in the search results.
Direcciones Futuras
The future directions for the use and study of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not specified in the search results. However, given its versatility in scientific research, it is likely to continue to be a subject of interest1.
Propiedades
IUPAC Name |
tert-butyl N-[(4-prop-2-ynoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-10-18-13-8-6-12(7-9-13)11-16-14(17)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAXXGRAFGNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


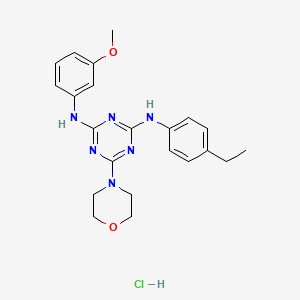
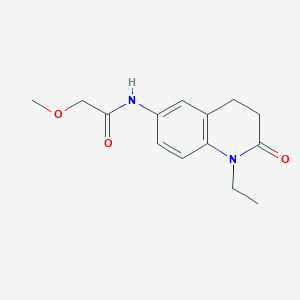

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)
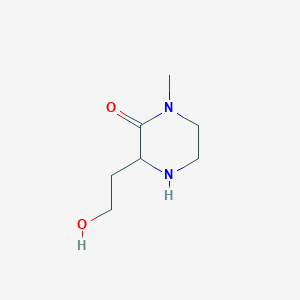
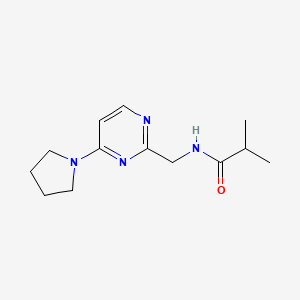
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)
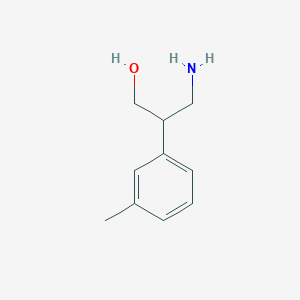
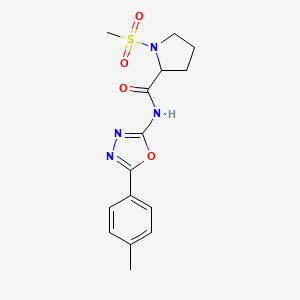
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607209.png)

